2,7-Diphenyl[1,3]thiazolo[3,2-b][1,2,4]triazin-4-ium-3-olate
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Overview
Description
2,7-DIPHENYL-4??-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-4-YLIUM-3-OLATE is a heterocyclic compound that features a unique fusion of thiazole and triazine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both thiazole and triazine moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DIPHENYL-4??-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-4-YLIUM-3-OLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable triazine derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can ensure consistent quality and high yield. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,7-DIPHENYL-4??-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-4-YLIUM-3-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are often conducted in polar solvents with or without catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,7-DIPHENYL-4??-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-4-YLIUM-3-OLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazines: Widely used in medicinal chemistry for their pharmacological potential.
Uniqueness
2,7-DIPHENYL-4??-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-4-YLIUM-3-OLATE stands out due to its unique fusion of thiazole and triazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11N3OS |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,7-diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-15(13-9-5-2-6-10-13)22-17-19-14(11-18-20(16)17)12-7-3-1-4-8-12/h1-11H |
InChI Key |
XPYSLOUFRXOWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=S=C(C(=O)N3N=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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